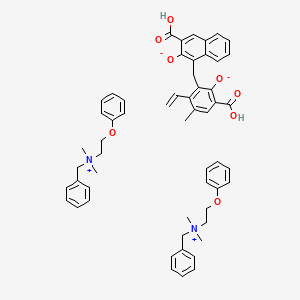

N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium 4-(3-carboxylato-2-hydroxy-5-methyl-6-vinylbenzyl)-3-hydroxy-2-naphthoate

Description

This compound is a quaternary ammonium salt featuring a benzyl-substituted aminium cation paired with a complex naphthoate anion. The cation comprises a phenoxyethyl backbone with N,N-dimethyl and benzyl groups, while the anion includes a substituted benzyl-naphthoate scaffold with carboxylate, hydroxyl, methyl, and vinyl functionalities.

Properties

Molecular Formula |

C56H60N2O8 |

|---|---|

Molecular Weight |

889.1 g/mol |

IUPAC Name |

benzyl-dimethyl-(2-phenoxyethyl)azanium;3-carboxy-1-[(5-carboxy-2-ethenyl-3-methyl-6-oxidophenyl)methyl]naphthalen-2-olate |

InChI |

InChI=1S/C22H18O6.2C17H22NO/c1-3-13-11(2)8-17(21(25)26)19(23)15(13)10-16-14-7-5-4-6-12(14)9-18(20(16)24)22(27)28;2*1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17/h3-9,23-24H,1,10H2,2H3,(H,25,26)(H,27,28);2*3-12H,13-15H2,1-2H3/q;2*+1/p-2 |

InChI Key |

SARXEZJQICEZES-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=C(C(=C1C=C)CC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])[O-])C(=O)O.C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium 4-(3-carboxylato-2-hydroxy-5-methyl-6-vinylbenzyl)-3-hydroxy-2-naphthoate is a complex organic compound with potential biological activity. This article reviews its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group, dimethyl amine, and a phenoxyethanamine backbone, which are known to influence its biological activity. The presence of the naphthoate moiety is also significant as it may enhance interactions with biological targets.

Chemical Formula

- Molecular Formula: C₃₁H₃₃N₂O₅

- Molecular Weight: 505.61 g/mol

Structural Features

| Component | Description |

|---|---|

| Benzyl Group | Enhances lipophilicity and potential receptor interaction |

| Dimethylamine | Contributes to basicity and solubility |

| Phenoxyethanamine Backbone | Facilitates interaction with neurotransmitter receptors |

| Naphthoate Moiety | May enhance binding affinity to specific targets |

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various biological activities:

- Neuroactivity: Some derivatives of benzylphenethylamines have shown potential as neuroactive agents. For instance, studies on related compounds indicated modulation of serotonin and dopamine pathways in zebrafish models, suggesting possible anxiolytic or hallucinogenic properties .

- Anticancer Activity: Mannich bases derived from similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for therapeutic applications .

- Antimicrobial Properties: Compounds in this class have been evaluated for antibacterial and antifungal activities, showing promise against common pathogens .

Structure-Activity Relationship (SAR)

The biological activity of N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium can be influenced by modifications to its structure:

- Substituents on the benzyl group can alter receptor binding affinity.

- Variations in the naphthoate structure may impact the compound's efficacy against specific biological targets.

Case Study 1: Neurochemical Effects in Zebrafish

A study investigating the acute behavioral effects of novel N-benzyl derivatives found that certain substitutions significantly altered locomotion and anxiety-related behaviors in zebrafish models. This suggests that structural modifications can lead to distinct neuroactive profiles .

Case Study 2: Anticancer Screening

In a recent screening of Mannich bases, several compounds were identified with significant cytotoxicity against pancreatic carcinoma cells (PC3) using the MTT assay. The results highlighted the importance of structural features in enhancing anticancer activity .

Comparison with Similar Compounds

Structural Features and Functional Groups

Key functional groups in the target compound include:

- Quaternary ammonium cation (N-benzyl-N,N-dimethyl).

- Phenoxyethyl chain (ether linkage).

- Naphthoate anion with carboxylate, hydroxyl, vinyl, and methyl substituents.

Comparable compounds and their structural/functional similarities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.